
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium is a complex organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom bonded to a triphenyl group and a heterocyclic ring containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable precursor containing the heterocyclic ring. One common method includes the use of 4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl chloride as a starting material, which reacts with triphenylphosphine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for researchers developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for applications where traditional compounds may not be effective.
Wirkmechanismus
The mechanism by which (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its functional groups. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4-dimethyl-1,1-dioxo-1λ6-thiomorpholin-4-yl)methyl-2-methylthieno[2,3-d]pyrimidine: This compound shares a similar sulfur-containing heterocyclic ring but differs in its overall structure and functional groups.
4-amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring but have different substituents and reactivity.
Uniqueness
What sets (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium apart is its combination of a triphenylphosphine moiety with a sulfur- and nitrogen-containing heterocyclic ring. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H23N2O2PS |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium |
InChI |
InChI=1S/C22H23N2O2PS/c1-22(2)18-24(28(25,26)23-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChI-Schlüssel |
SLLNLUKIISRUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(S(=O)(=O)[N-]1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
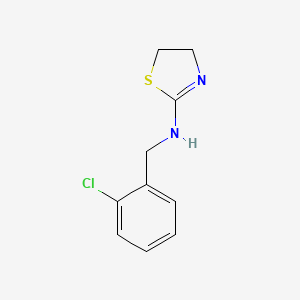

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)

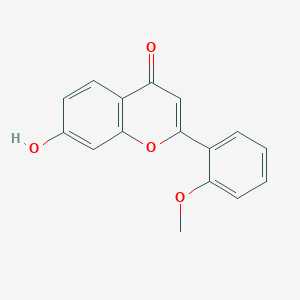
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
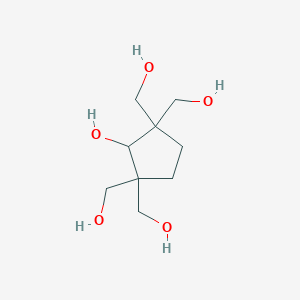
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
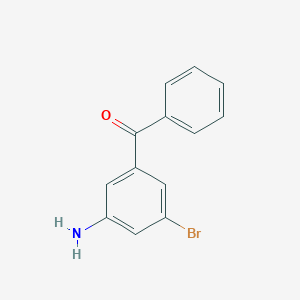
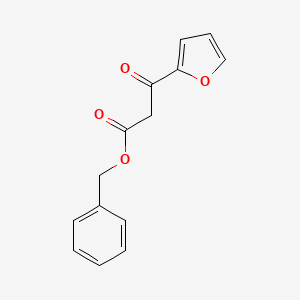
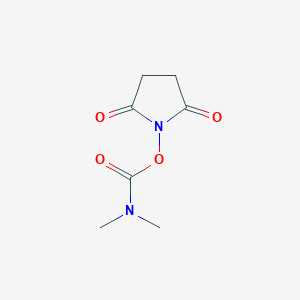
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
